![molecular formula C24H20FN5O2 B2957229 N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide CAS No. 321385-51-7](/img/structure/B2957229.png)
N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide is a complex organic molecule. It features multiple functional groups, including a fluorophenyl group, a methylideneamino linkage, and a pyrazolyl-substituted pyridinyl core. This intricate structure makes it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Wirkmechanismus
Target of Action
The primary target of this compound is the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth and differentiation .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein and inhibits its activity, thereby preventing the downstream signaling that leads to cell growth and differentiation . The compound has been shown to be effective against both wild-type RET and some common RET oncogenic mutations .
Result of Action
The result of the compound’s action is the inhibition of cell growth and differentiation . By inhibiting the activity of RET, the compound prevents the downstream signaling that leads to these processes. This can lead to the inhibition of cell proliferation and the induction of cell death, particularly in cells that are dependent on RET activity for growth and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step process:
Formation of the Fluorophenyl Methylidene Intermediate: : The starting material, 4-fluorobenzaldehyde, reacts with an appropriate amine under Schiff base reaction conditions to form the intermediate.
Pyrazole Incorporation: : The pyrazolyl moiety can be introduced via a cyclization reaction involving hydrazine and a suitable α,β-unsaturated ketone.
Coupling with the Pyridinyl Core: : The intermediate is then coupled with a pyridinyl derivative, typically using palladium-catalyzed cross-coupling reactions.
Final Benzamide Formation: : The last step involves the formation of the benzamide linkage through condensation with a carboxylic acid derivative.
Industrial Production Methods: : In an industrial setting, the process can be optimized for large-scale production by employing continuous flow reactors for the multi-step synthesis, allowing for better control over reaction conditions and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions particularly at the methyl groups, potentially forming ketones or aldehydes.
Reduction: : The imine linkage (methylideneamino group) can be reduced to form a secondary amine.
Substitution: : The fluorophenyl ring can undergo electrophilic aromatic substitution, introducing various substituents.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products: : The products from these reactions would include oxidized derivatives such as ketones and aldehydes, reduced amine forms, and substituted aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : It can act as a molecular probe in biological studies due to its ability to interact with various biomolecules. Its pyrazolyl and pyridinyl groups are known to have bioactive properties.
Industry: : In materials science, the compound can be used to develop advanced materials with specific electronic or photophysical properties, useful in creating novel sensors or optoelectronic devices.
Vergleich Mit ähnlichen Verbindungen
Comparison: : Compared to similar compounds such as N-(4-fluorophenyl)pyridin-2-amine and N-(4-methylphenyl)-5-pyrazolylpyridine, this compound stands out due to the presence of both the fluorophenyl and pyrazolyl groups in the same molecule. This dual functionality provides a unique combination of reactivity and biological activity.
Similar Compounds
N-(4-fluorophenyl)pyridin-2-amine
N-(4-methylphenyl)-5-pyrazolylpyridine
4-fluoro-2-(pyrazol-5-yl)pyridine
6-methyl-2-oxo-pyridine derivatives
This intricate balance of functionality makes the compound versatile for various applications in scientific research and industrial processes
Eigenschaften
IUPAC Name |
N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O2/c1-15-3-7-18(8-4-15)23(31)28-22-13-20(21-11-12-26-29-21)16(2)30(24(22)32)27-14-17-5-9-19(25)10-6-17/h3-14H,1-2H3,(H,26,29)(H,28,31)/b27-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMBSLBFUATDTG-VYYCAZPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N(C2=O)N=CC3=CC=C(C=C3)F)C)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N(C2=O)/N=C\C3=CC=C(C=C3)F)C)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
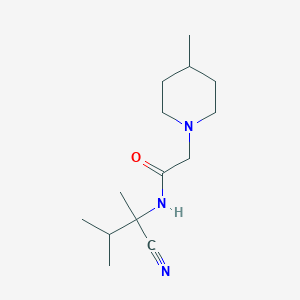
![2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2957150.png)
![1-benzyl-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957151.png)
![1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2957154.png)
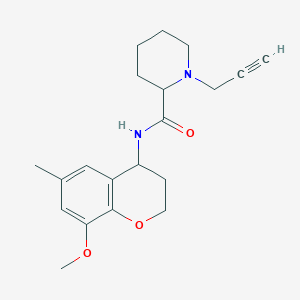
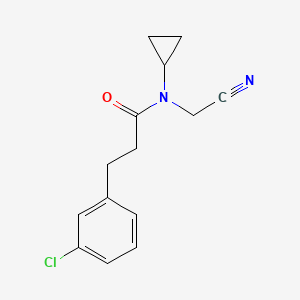
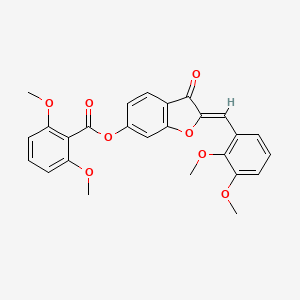
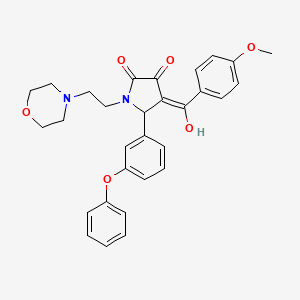
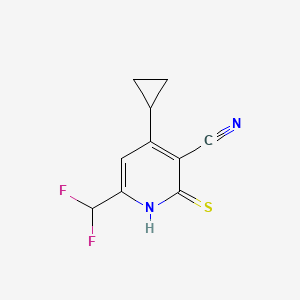

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2957164.png)
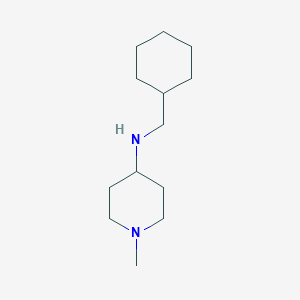
![1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2957168.png)
![7-Tert-butylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2957170.png)
